

(S)-Veludacigib: A Technical Guide to Preclinical and Clinical Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small molecule inhibitor of diacylglycerol kinase zeta (DGKζ). DGKζ is a critical negative regulator of T-cell and Natural Killer (NK) cell activation, functioning as an intracellular immune checkpoint. By inhibiting DGKζ, **(S)-Veludacigib** aims to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for **(S)-Veludacigib**, compiled from preclinical studies and preliminary clinical trial findings.

Pharmacokinetics

Pharmacokinetic data for **(S)-Veludacigib** in humans is emerging from an ongoing Phase 1 clinical trial (NCT05614102).[1] While detailed quantitative data from this trial is not yet fully published, preclinical studies in mice provide initial insights into the compound's profile.

Preclinical Pharmacokinetics in Mice

The following table summarizes the key pharmacokinetic parameters of Veludacigib (BAY 2965501) observed in mice.



Parameter	Value	Species	Route of Administration	Reference
Clearance	1.0 L/h/kg	Mouse	Intravenous	[2]
Volume of Distribution (Vd)	4.0 L/kg	Mouse	Intravenous	[2]
Area Under the Curve (AUC)	1.2 kg⋅h/L	Mouse	Intravenous	[2]
Oral Bioavailability	100%	Mouse	Oral	[2]

Pharmacodynamics

The pharmacodynamic activity of **(S)-Veludacigib** is centered on its ability to enhance the effector functions of key immune cells.

In Vitro Activity

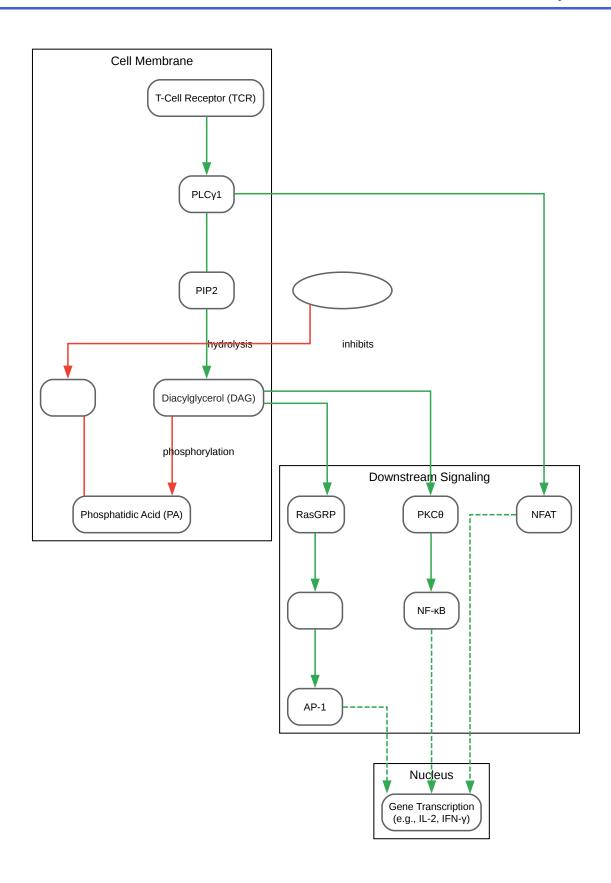
Veludacigib has demonstrated potent and selective inhibition of DGKζ in enzymatic assays.

Assay	IC50 (nM)	Species	Reference
DGKζ Inhibition	27	Human	[2]
DGKζ Inhibition	35	Mouse	[2]

Mechanism of Action

(S)-Veludacigib's mechanism of action is based on the inhibition of DGK ζ , which leads to the accumulation of diacylglycerol (DAG) at the immune synapse of T-cells and NK-cells. This accumulation enhances downstream signaling pathways, resulting in increased activation, proliferation, and effector functions of these immune cells.





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Figure 1: (S)-Veludacigib Mechanism of Action. By inhibiting DGKζ, **(S)-Veludacigib** prevents the conversion of DAG to PA, leading to enhanced T-cell activation.

Preclinical and Clinical Evidence of Activity

- T-Cell Activation: In peripheral blood mononuclear cells (PBMCs) from healthy donors stimulated with anti-CD3, Veludacigib enhanced T-cell receptor-dependent activity, leading to a significant increase in phosphorylated ERK (pERK) in both CD8+ and CD4+ T-cells.[2]
- Tumor Cell Killing: Veludacigib treatment resulted in a dose-dependent enhancement of Tcell-mediated killing of MART1-expressing human melanoma cells in vitro.[2]
- NK-Cell Activation: The compound was also shown to activate human NK-cells, leading to increased IFN-y secretion and enhanced killing of HLA-deficient tumor cells.[2]
- In Vivo Efficacy: In syngeneic mouse tumor models, including testicular teratoma (F9) and hepatocellular carcinoma (Hepa 129), Veludacigib demonstrated dose- and T-cell-dependent anti-tumor efficacy.[2]
- Clinical Proof of Mechanism: Preliminary data from the ongoing Phase 1 trial (NCT05614102) indicates that treatment with BAY 2965501 leads to a dose-dependent increase in pERK in T-cells, confirming target engagement in patients.

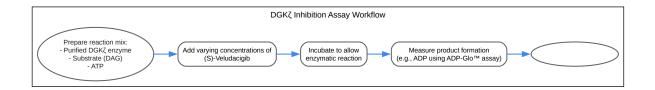
Experimental Protocols

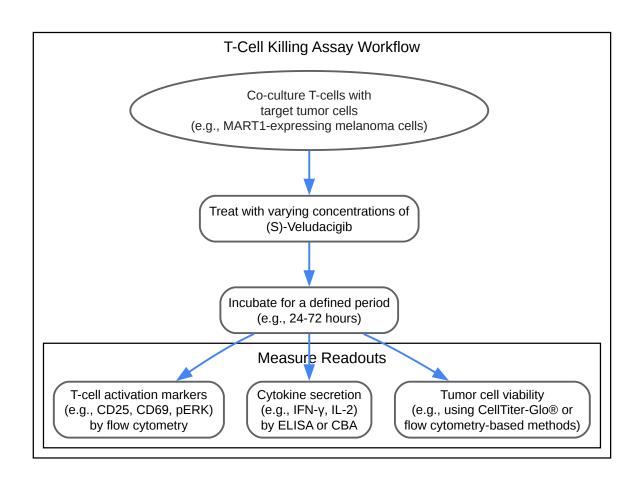
Detailed experimental protocols for the key assays are summarized below. It is important to note that specific details such as cell numbers, reagent concentrations, and incubation times may vary between individual experiments and are often not fully disclosed in publicly available literature.

In Vitro DGKζ Inhibition Assay

A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of **(S)-Veludacigib** against purified DGKζ enzyme.







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- 2. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
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